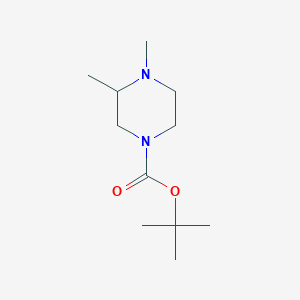

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,4-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-13(7-6-12(9)5)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQAVHKOEKPMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609788 | |

| Record name | tert-Butyl 3,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741287-32-1 | |

| Record name | tert-Butyl 3,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 3,4-Dimethylpiperazine-1-carboxylate: A Key Heterocyclic Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous and highly valued structural motif in medicinal chemistry. Its unique physicochemical properties make it a versatile building block in the design of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders. The two nitrogen atoms of the piperazine core can be readily functionalized, allowing for the fine-tuning of a molecule's solubility, basicity, and ability to form crucial hydrogen bonds with biological targets. Furthermore, the piperazine ring can act as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding affinity and selectivity. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common and effective strategy to enable selective functionalization at one of the nitrogen atoms, making Boc-protected piperazines essential intermediates in multi-step syntheses. This guide will provide an in-depth technical overview of a specific and important derivative, tert-butyl 3,4-dimethylpiperazine-1-carboxylate, including its CAS numbers, stereochemistry, and its role as a valuable building block in the synthesis of complex bioactive molecules.

Core Compound Identification and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl (3S,4S)-3,4-dimethylpiperazine-1-carboxylate | 1152110-42-3 | C₁₁H₂₂N₂O₂ | 214.31 |

| tert-Butyl (3R,4R)-3,4-dimethylpiperazine-1-carboxylate | 1152110-24-1 | C₁₁H₂₂N₂O₂ | 214.31 |

The presence of two chiral centers at the 3 and 4 positions of the piperazine ring gives rise to stereoisomers. The specific spatial arrangement of the methyl groups can significantly influence the biological activity of the final drug molecule by affecting its binding to chiral pockets in target proteins. Therefore, the availability of stereochemically pure starting materials like the (3S,4S) and (3R,4R) enantiomers is of paramount importance in modern drug development.

Synthesis Strategies for Substituted Piperazines

While a specific, detailed experimental protocol for the synthesis of tert-butyl 3,4-dimethylpiperazine-1-carboxylate is not widely published in peer-reviewed literature, its synthesis can be approached through established methodologies for creating substituted piperazines. A common and logical synthetic pathway would involve the preparation of the core 2,3-dimethylpiperazine ring followed by the protection of one of the nitrogen atoms with a Boc group.

General Synthetic Workflow

Caption: A generalized two-stage synthetic approach to tert-Butyl 3,4-dimethylpiperazine-1-carboxylate.

Key Experimental Considerations:

-

Stereocontrol: The critical step in synthesizing enantiomerically pure tert-butyl 3,4-dimethylpiperazine-1-carboxylate is establishing the stereochemistry of the 2,3-dimethylpiperazine core. This can be achieved by using chiral starting materials, such as enantiomerically pure 1,2-diaminopropane, or by employing stereoselective catalytic methods.

-

Protecting Group Strategy: The use of the Boc protecting group is a deliberate choice. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine for further functionalization. This orthogonality is a cornerstone of modern organic synthesis.

-

Purification: Purification of the final product is typically achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to achieve optimal separation from any unreacted starting materials or byproducts.

Applications in Drug Discovery and Development

The tert-butyl 3,4-dimethylpiperazine-1-carboxylate scaffold is a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The unprotected secondary amine serves as a handle for introducing various substituents, which can modulate the pharmacological properties of the final compound.

Workflow for Library Synthesis in Drug Discovery

Caption: A typical workflow for utilizing tert-Butyl 3,4-dimethylpiperazine-1-carboxylate in a drug discovery program.

The strategic introduction of substituents on the second nitrogen atom can influence a compound's:

-

Target Affinity and Selectivity: The nature of the substituent can be tailored to optimize interactions with the binding site of a specific biological target, such as a G-protein coupled receptor (GPCR) or a kinase.

-

Pharmacokinetic Properties: The addition of different functional groups can modify a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing a polar group can increase water solubility, while a more lipophilic group can enhance membrane permeability.

-

Safety Profile: By modifying the structure, off-target activities that could lead to undesirable side effects can be minimized.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3,4-dimethylpiperazine-1-carboxylate and its derivatives should be handled with appropriate safety precautions. While specific toxicity data for this compound is not extensively documented, related piperazine derivatives are known to be irritants.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate represents a valuable and versatile building block for the synthesis of novel chemical entities with therapeutic potential. Its Boc-protected nature allows for controlled and selective functionalization, a critical feature in the construction of complex drug molecules. While detailed public data on this specific isomer is limited, its availability from chemical suppliers and the well-established chemistry of substituted piperazines underscore its importance for researchers and scientists in the field of drug development. The ability to introduce stereochemically defined methyl groups on the piperazine core provides an additional tool for medicinal chemists to explore chemical space and design the next generation of targeted therapies.

References

- Note: Due to the limited availability of specific literature for tert-butyl 3,4-dimethylpiperazine-1-carboxylate, the following references provide a broader context on the synthesis and application of substituted piperazines in medicinal chemistry.

-

General Synthesis of Piperazine Derivatives: For an overview of synthetic methods for piperazine-containing compounds, refer to publications in journals such as the Journal of Organic Chemistry, Organic Letters, and Synthesis.

-

Role of Piperazine in Medicinal Chemistry: Review articles in journals like the Journal of Medicinal Chemistry and Drug Discovery Today often discuss the importance of the piperazine scaffold in drug design.

-

Boc Protection and Deprotection: Standard organic chemistry textbooks and resources such as "Protective Groups in Organic Synthesis" by Greene and Wuts provide comprehensive information on the use of the Boc protecting group.

-

Chemical Supplier Databases: Websites of major chemical suppliers (e.g., Sigma-Aldrich, Combi-Blocks, BLD Pharm) can be consulted for availability and basic physicochemical data of specific chemical entities.

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 3,4-dimethylpiperazine-1-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This document details the fundamental physicochemical properties of the title compound, including its molecular weight and structural features. It presents a validated, step-by-step synthetic protocol and outlines key analytical methods for quality control and characterization. Furthermore, the guide explores the molecule's applications as a versatile intermediate in drug discovery, emphasizing the strategic role of the tert-butoxycarbonyl (Boc) protecting group in enabling selective chemical modifications. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction to Piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a ubiquitous nitrogen-containing heterocycle that serves as a core structural motif in a vast array of clinically successful pharmaceuticals. Its prevalence is due to a unique combination of physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] This structural feature allows piperazine-containing compounds to effectively modulate properties like lipophilicity and acid-base balance, which are critical for optimizing a drug candidate's pharmacokinetic profile.[1]

Consequently, the piperazine scaffold is a cornerstone in drugs targeting a wide range of conditions, including:

-

Antipsychotics (e.g., Olanzapine)[1]

-

Antihistamines and Antiallergics (e.g., Oxatomide)[1]

-

Antibacterial agents (e.g., Enrofloxacin)[1]

-

Central Nervous System (CNS) agents , such as selective serotonin reuptake inhibitors (SSRIs)[2]

The utility of piperazine derivatives in complex, multi-step syntheses is greatly enhanced by the use of nitrogen protecting groups. The tert-butoxycarbonyl (Boc) group is particularly favored. It renders one of the piperazine nitrogens unreactive to a wide range of nucleophilic and basic conditions, thereby allowing for selective functionalization of the other nitrogen atom. Its facile removal under mild acidic conditions makes it an ideal choice for strategic deprotection steps in a synthetic route. The title compound, tert-Butyl 3,4-dimethylpiperazine-1-carboxylate, is a valuable chiral intermediate that leverages these advantages for the construction of complex molecular architectures.

Physicochemical Properties

The fundamental properties of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Reference / Method |

| Molecular Weight | 214.32 g/mol | Calculated |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Calculated |

| Exact Mass | 214.168128 g/mol | Calculated |

| IUPAC Name | tert-butyl 3,4-dimethylpiperazine-1-carboxylate | IUPAC Nomenclature |

| CAS Number | 1152110-42-3 (for (S)-isomer) | |

| Hydrogen Bond Acceptors | 3 | Computed[3] |

| Hydrogen Bond Donors | 1 | Computed[3] |

| Rotatable Bonds | 2 | Computed[3] |

Note: Some computed properties are based on closely related isomers, such as tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, which shares the same molecular formula and weight.[3]

Synthesis and Manufacturing Considerations

The synthesis of substituted piperazines often involves multi-step sequences that require careful control of stereochemistry and regioselectivity. A common and reliable strategy for preparing N-Boc protected piperazines involves the reductive amination of a suitable precursor followed by protection of the secondary amine. The following protocol describes a representative synthesis.

Diagram of General Synthetic Workflow

Sources

A Technical Guide to tert-Butyl 3,4-Dimethylpiperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. The strategic placement of methyl groups on the piperazine ring, combined with the versatile Boc-protecting group, allows for precise molecular modifications that can significantly influence a compound's pharmacological profile. This guide provides an in-depth analysis of the synthesis, stereochemical considerations, and characterization of tert-butyl 3,4-dimethylpiperazine-1-carboxylate, alongside a discussion of its applications as a crucial intermediate in the synthesis of bioactive molecules.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anticancer agents.[1][2] Its two nitrogen atoms provide opportunities for multiple points of substitution, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The introduction of methyl groups at the 3 and 4 positions of the piperazine ring, coupled with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, yields tert-butyl 3,4-dimethylpiperazine-1-carboxylate. This specific substitution pattern offers several advantages:

-

Stereochemical Diversity: The presence of chiral centers at the 3 and 4 positions gives rise to multiple stereoisomers (cis and trans, and their respective enantiomers), providing a platform for exploring stereochemistry-activity relationships.

-

Modulation of Basicity: The methyl group at the 4-position influences the basicity of the N-4 nitrogen, which can be critical for target binding and pharmacokinetic properties.

-

Controlled Reactivity: The Boc group at the 1-position protects one of the nitrogen atoms, allowing for selective functionalization at the N-4 position. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.[4]

This guide will delve into the synthetic strategies for accessing this important building block, its characterization, and its potential applications in the development of next-generation therapeutics.

Synthesis and Stereochemistry

The synthesis of tert-butyl 3,4-dimethylpiperazine-1-carboxylate requires a strategic approach that allows for the control of stereochemistry. A plausible and efficient synthetic route begins with the construction of the core 3,4-dimethylpiperazine ring, followed by the selective protection of one of the nitrogen atoms with a Boc group.

Synthesis of the 3,4-Dimethylpiperazine Core

A common method for the synthesis of substituted piperazines involves the cyclization of appropriate precursors. For 3,4-dimethylpiperazine, a potential route starts from readily available chiral building blocks to control the stereochemistry. An example of a synthetic approach is outlined below:

Caption: A potential synthetic workflow for the preparation of the 3,4-dimethylpiperazine core.

Experimental Protocol: Synthesis of 3,4-Dimethylpiperazine (Illustrative)

-

N-Alkylation: Chiral alanine ester (e.g., L-alanine methyl ester) is reacted with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature). This reaction forms a dipeptide-like intermediate.

-

Cyclization/Reduction: The resulting intermediate is then subjected to a reduction and cyclization step. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a high-boiling ether solvent such as tetrahydrofuran (THF), under reflux. This step reduces the amide carbonyls to methylenes and promotes the intramolecular cyclization to form the 3,4-dimethylpiperazine ring.

-

Purification: The crude product is purified by distillation or column chromatography to yield the desired 3,4-dimethylpiperazine. The stereochemistry of the final product will depend on the stereochemistry of the starting alanine ester and the 2-halopropionyl halide.

Boc Protection of 3,4-Dimethylpiperazine

Once the 3,4-dimethylpiperazine core is obtained, the next step is the selective mono-Boc protection. Due to the different steric and electronic environments of the two nitrogen atoms (N1 being a secondary amine and N4 being a tertiary amine), selective protection at N1 is generally favored.

Caption: General workflow for the Boc protection of 3,4-dimethylpiperazine.

Experimental Protocol: Synthesis of tert-Butyl 3,4-Dimethylpiperazine-1-carboxylate

-

Reaction Setup: To a solution of 3,4-dimethylpiperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure tert-butyl 3,4-dimethylpiperazine-1-carboxylate.

Characterization

The structural elucidation and purity assessment of tert-butyl 3,4-dimethylpiperazine-1-carboxylate are crucial for its use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | Anticipated signals: δ 3.8-4.2 (m, 1H, CH-N(Boc)), 2.8-3.2 (m, 2H, piperazine CH₂), 2.2-2.6 (m, 5H, piperazine CH₂ and N-CH₃), 1.47 (s, 9H, C(CH₃)₃), 1.1-1.3 (d, 3H, C-CH₃) ppm. Note: The exact chemical shifts and coupling constants will vary depending on the stereoisomer (cis/trans). |

| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated signals: δ 154-156 (C=O), 79-81 (C(CH₃)₃), 50-60 (piperazine carbons), 40-45 (N-CH₃), 28.5 (C(CH₃)₃), 15-20 (C-CH₃) ppm. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₂₃N₂O₂: 215.1754; found: 215.1752. |

Applications in Drug Discovery

The unique structural features of tert-butyl 3,4-dimethylpiperazine-1-carboxylate make it a valuable intermediate in the synthesis of a variety of biologically active molecules. The free secondary amine at the N-4 position serves as a handle for further derivatization, allowing for the introduction of diverse pharmacophores.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a piperazine moiety to enhance solubility and provide a key interaction point with the target protein. The 3,4-dimethyl substitution pattern can be used to probe the steric and electronic requirements of the binding pocket. For instance, derivatives of this compound can be explored in the synthesis of inhibitors for targets such as Bruton's tyrosine kinase (BTK), which are implicated in various cancers and autoimmune diseases.[5]

In the Development of CNS-Active Agents

Piperazine derivatives have a long history in the development of drugs targeting the central nervous system (CNS).[1] The lipophilicity and basicity of the piperazine ring can be modulated by the methyl substitutions to optimize blood-brain barrier penetration. This makes tert-butyl 3,4-dimethylpiperazine-1-carboxylate an attractive starting material for the synthesis of novel antipsychotic, antidepressant, and anxiolytic agents.[2]

Conclusion

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate is a versatile and valuable building block for medicinal chemists. Its synthesis, while requiring careful control of stereochemistry, provides access to a range of stereoisomers that can be instrumental in understanding structure-activity relationships. The Boc-protecting group facilitates selective functionalization, enabling the incorporation of this scaffold into complex molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like tert-butyl 3,4-dimethylpiperazine-1-carboxylate will remain a cornerstone of successful drug discovery programs.

References

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

- Google Patents. (n.d.). Preparation method for tert-butyl carbazate. (CN101823986A).

- Google Patents. (n.d.). Synthesis method of N-Boc piperazine. (CN108033931B).

- Google Patents. (n.d.). Preparation of dimethylpiperazine. (US3029240A).

- Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (CN108558792B).

- Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone. (CN103204801A).

- Google Patents. (n.d.). Alkylated piperazine compounds. (US20130116245A1).

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 1-4.

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

-

MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1, 4-dimethylpiperazine. (CN108503608B).

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 3,4-dimethylpiperazine-1-carboxylate, a valuable heterocyclic building block in contemporary drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and its tailored substitution allows for the fine-tuning of pharmacological properties.[1] This document outlines a two-stage synthesis commencing with the catalytic hydrogenation of 2,3-dimethylpyrazine to yield the core intermediate, 3,4-dimethylpiperazine, followed by a selective mono-N-Boc protection. We will delve into the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and present the necessary data for replication and validation, adhering to the principles of scientific integrity and expertise.

Introduction and Strategic Overview

The target molecule, tert-butyl 3,4-dimethylpiperazine-1-carboxylate, combines the conformational rigidity of the piperazine ring with the stereochemical complexity of two adjacent methyl groups and the versatile utility of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group enables regioselective functionalization of the second nitrogen atom, making this compound a critical starting material for constructing more complex pharmaceutical agents.

The synthetic strategy is predicated on a logical two-step sequence: first, the formation of the saturated heterocyclic core, and second, the selective protection of one of its secondary amine functionalities.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule into readily accessible precursors. The primary disconnection occurs at the N-C bond of the carbamate, identifying 3,4-dimethylpiperazine and di-tert-butyl dicarbonate as the immediate precursors. The 3,4-dimethylpiperazine core, in turn, can be synthesized from the aromatic heterocycle 2,3-dimethylpyrazine via catalytic hydrogenation.

Caption: Experimental workflow for Stage 1 synthesis.

Detailed Experimental Protocol

-

To a solution of 2,3-dimethylpyrazine (1 equivalent) in methanol, 10% Pd/C (typically 10-20% by weight of the substrate) is carefully added under an inert atmosphere. [2]2. The reaction vessel is sealed and placed in a hydrogenation apparatus.

-

The atmosphere is replaced with hydrogen, and the vessel is pressurized to 50 psi.

-

The reaction mixture is heated to 80°C and stirred vigorously for 12 hours. [2]Reaction completion can be monitored by TLC or GC-MS.

-

After cooling to room temperature and carefully venting the hydrogen pressure, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol.

-

The combined filtrate is concentrated under reduced pressure to yield crude 3,4-dimethylpiperazine, which is typically used in the subsequent step without further purification. [2]

Stage 2: Selective Mono-N-Boc Protection

Principle and Mechanistic Insight

The protection of one of the two equivalent secondary amines in 3,4-dimethylpiperazine presents a common synthetic challenge. While di-protection is statistically favored with excess reagent, mono-protection can be achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O). [3][4]The reaction is a nucleophilic acyl substitution where the nitrogen atom of the piperazine attacks one of the carbonyl carbons of (Boc)₂O. The presence of a mild base, such as triethylamine (Et₃N), is crucial to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the product.

Causality of Experimental Choices:

-

Stoichiometry: Using a slight sub-stoichiometric amount or a 1:1 molar ratio of (Boc)₂O to the diamine is critical to maximize the yield of the mono-protected product and minimize the formation of the di-protected byproduct.

-

Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction and improve selectivity. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate. [5]* Base: Triethylamine is a suitable organic base that is strong enough to scavenge the generated acid but not so strong as to cause significant side reactions.

-

Purification: Column chromatography is essential for separating the desired mono-Boc product from unreacted starting material, the di-Boc byproduct, and other impurities.

Caption: Experimental workflow for Stage 2 synthesis.

Detailed Experimental Protocol

-

The crude 3,4-dimethylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM is added dropwise to the stirred mixture over 1 hour, maintaining the temperature at 0°C. [2]4. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by adding water. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the pure tert-butyl 3,4-dimethylpiperazine-1-carboxylate. [5]

Data Summary and Characterization

The following table summarizes typical parameters for the described synthetic pathway. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | 2,3-Dimethylpyrazine | 10% Pd/C, H₂ (50 psi) | Methanol | 80°C | 12 h | >95% (crude) |

| 2 | 3,4-Dimethylpiperazine | (Boc)₂O, Et₃N | Dichloromethane | 0°C to RT | 12 h | 40-60% |

Characterization of Final Product:

-

¹H NMR: Expected signals would include resonances for the tert-butyl group (singlet, ~1.4-1.5 ppm), the two methyl groups (doublets), and complex multiplets for the piperazine ring protons.

-

¹³C NMR: Resonances for the tert-butyl carbons, the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and the carbons of the piperazine ring and methyl groups.

-

Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

This guide details a reliable and scalable two-step synthesis of tert-butyl 3,4-dimethylpiperazine-1-carboxylate. The pathway leverages a standard catalytic hydrogenation to form the piperazine core, followed by a controlled mono-N-Boc protection. The provided protocols are based on established chemical principles and offer a clear roadmap for researchers, scientists, and drug development professionals to access this important chemical intermediate. The emphasis on the rationale behind experimental choices aims to empower users to troubleshoot and adapt these methods for their specific applications.

References

-

Carpino, L. A., Carpino, B. A., Giza, C. A., Murray, R. W., Santilli, A. A., & Terry, P. H. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. BenchChem Technical Guides.

-

Kainz, S., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. Available at: [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7818, 1,4-Dimethylpiperazine. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

Wikipedia. (n.d.). 2,3-Butanediamine. Retrieved from [Link]

-

Zhang, X., et al. (2022). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 58(74), 10415-10418. Available at: [Link]

- Google Patents. (n.d.). US3029240A - Preparation of dimethylpiperazine.

-

Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). HMDB. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Miller, M. J., et al. (2011). Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides. Organic Letters, 13(4), 732-734. Available at: [Link]

-

Barmpovatsos, A., et al. (2024). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Chemistry – A European Journal. Available at: [Link]

-

Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

-

Reddit. (n.d.). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

-

YouTube. (2024). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. Retrieved from [Link]

-

Rider, T. H. (n.d.). 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Industrial & Engineering Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN108503608B - Preparation method of 1, 4-dimethylpiperazine.

-

Janežič, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available at: [Link]

-

Britton, R., et al. (2016). Diastereoselective Synthesis of (3R,5R)-β-Hydroxypiperazic Acid. Organic Letters, 18(21), 5564-5567. Available at: [Link]

-

MDPI. (n.d.). Recent Progress in Development of Hydrogenation and Dehydrogenation Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

-

Li, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01391-20. Available at: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Available at: [Link]

-

Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Green Chemistry. Retrieved from [Link]

-

Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives.

-

ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. Retrieved from [Link]

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Characterization of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate

Executive Summary

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As with any synthetic intermediate destined for high-value applications, unambiguous structural verification is not merely a procedural step but a foundational requirement for ensuring downstream success, reproducibility, and regulatory compliance. This technical guide provides an in-depth framework for the comprehensive spectral analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output. It offers predictive analyses, detailed experimental protocols, and an integrated workflow designed for researchers, analytical chemists, and process development scientists. The methodologies described herein constitute a self-validating system for confirming the identity, purity, and structural integrity of the target compound.

Introduction to the Target Molecule and the Imperative for Spectral Analysis

The piperazine scaffold is a privileged structure in pharmacology, appearing in a multitude of approved drugs.[1][2] Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties makes it a versatile core for molecular design. The introduction of methyl groups, as in tert-butyl 3,4-dimethylpiperazine-1-carboxylate, provides steric and electronic modifications that can fine-tune biological activity and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic strategies, allowing for controlled, regioselective reactions.

Given these subtleties, confirming the precise regio- and stereochemistry is paramount. Spectroscopic analysis provides the empirical evidence required for this confirmation. This guide will detail the expected spectral signatures that serve as the molecular fingerprint for this specific compound.

Caption: Molecular Structure of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For tert-butyl 3,4-dimethylpiperazine-1-carboxylate, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the substituted, non-planar piperazine ring. The presence of stereoisomers (cis/trans) would further complicate the spectrum, potentially showing two distinct sets of signals. The following predictions are based on general principles and data from structurally similar compounds.[3]

| Predicted Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| tert-Butyl (Boc) | ~1.45 | Singlet (s) | 9H | This is a highly characteristic, sharp signal. Its presence is a primary indicator of the intact Boc protecting group. Its chemical shift is remarkably consistent across a wide range of Boc-protected amines. |

| C3-H | 2.5 - 3.0 | Multiplet (m) | 1H | This proton is adjacent to a nitrogen atom and a methyl-substituted carbon, leading to a complex splitting pattern and a downfield shift. |

| N4-CH ₃ | 2.2 - 2.5 | Singlet (s) | 3H | As a methyl group on a nitrogen, it will appear as a singlet, shifted downfield due to the electronegativity of the nitrogen. |

| C3-CH ₃ | ~1.1 - 1.3 | Doublet (d) | 3H | This methyl group will be split by the adjacent proton on C3, resulting in a doublet. |

| Piperazine Ring Protons (C2, C5, C6) | 2.5 - 3.8 | Multiplets (m) | 6H | These protons will exhibit complex and overlapping multiplets due to diastereotopicity and coupling with each other. The protons on carbons adjacent to the Boc-substituted nitrogen (C2, C6) are expected to be further downfield than those adjacent to the N-methyl group (C5). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon environments and is crucial for confirming the carbon backbone.

| Predicted Carbon Environment | Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| C =O (Boc) | ~154-155 | The carbamate carbonyl carbon is significantly deshielded and is a key identifier of the Boc group.[3] |

| C (CH₃)₃ (Boc) | ~79-80 | The quaternary carbon of the tert-butyl group is another hallmark signal, consistently found in this region.[3] |

| Piperazine Ring C -H & C -H₂ | ~40-60 | These carbons appear in the aliphatic region. The specific shifts will be influenced by the adjacent nitrogen and methyl substituents. C3 and C4 will be distinct from the other ring carbons. |

| N4-C H₃ | ~40-45 | The N-methyl carbon signal. |

| C3-C H₃ | ~15-20 | The C-methyl carbon signal, appearing in the typical upfield aliphatic region. |

| C(C H₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.[3] |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality data for unambiguous structural assignment.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often the first choice for its excellent solubilizing power for such molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the spectrometer is not locked on the solvent signal.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale by setting the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.

-

Integrate the ¹H NMR signals and analyze the multiplicities.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for strong, characteristic absorption bands.

Expected Characteristic Absorption Bands

The IR spectrum will be dominated by vibrations from the carbamate group and the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~2970-2850 | C-H Aliphatic Stretch | Strong | Confirms the presence of the numerous sp³ C-H bonds in the piperazine ring, methyl groups, and tert-butyl group. |

| ~1690-1700 | C=O Carbonyl Stretch (Carbamate) | Very Strong | This is the most diagnostic peak in the spectrum. Its high intensity and characteristic position are definitive evidence for the carbamate functional group.[4][5] The exact position can be influenced by the molecular environment and phase (solid vs. solution). |

| ~1470-1450 | C-H Bend | Medium | Aliphatic scissoring and bending vibrations. |

| ~1250 & ~1160 | C-O Stretch & C-N Stretch | Strong | Carbamates typically show two strong bands in this region, often coupled, corresponding to the C-N and C-O stretching modes.[6] |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks, comparing their positions to the expected values.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern. Electrospray Ionization (ESI) is an ideal technique for this molecule as it is a soft ionization method that typically produces an intact protonated molecular ion.

Predicted Mass Spectrum

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Monoisotopic Mass: 214.1681 g/mol

-

Expected Primary Ion: In positive ion mode ESI, the primary species observed will be the protonated molecule, [M+H]⁺, at m/z 215.1759 . The detection of this ion confirms the molecular weight of the compound.

Key Fragmentation Pathways

The true power of MS for structural validation lies in analyzing the fragmentation patterns, which are highly predictable for a Boc-protected amine. The bonds in the tert-butoxycarbonyl group are labile under typical MS/MS conditions.

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

-

Loss of Isobutylene (-56 Da): A very common fragmentation pathway for Boc groups is the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which may then decarboxylate. This would result in a fragment at m/z 159.13 .

-

Loss of the entire Boc group (-100 Da): Cleavage of the N-C(O) bond results in the loss of the C₅H₈O₂ fragment, leaving the protonated 3,4-dimethylpiperazine core at m/z 115.12 . This is a highly diagnostic fragment.

-

tert-Butyl Cation (m/z 57): The formation of the stable tert-butyl cation is also highly probable, resulting in a prominent signal at m/z 57.07 .

Experimental Protocol for LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

-

-

LC-MS System Configuration (for ESI):

-

LC Method: Use a C18 reverse-phase column. A simple isocratic or gradient method with water and acetonitrile (both containing 0.1% formic acid to facilitate protonation) is typically sufficient.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Scan Mode:

-

Full Scan: Acquire data over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

-

MS/MS (or All-Ions Fragmentation): If the instrument has tandem MS capabilities, perform fragmentation analysis. Isolate the parent ion (m/z 215.2) and apply collision energy (e.g., 10-30 eV) to induce fragmentation and observe the daughter ions predicted above.

-

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the [M+H]⁺ ion and confirm that its measured mass is within 5 ppm of the theoretical mass.

-

Analyze the MS/MS spectrum to confirm the presence of the key fragments (m/z 159, 115, and 57).

-

Integrated Spectroscopic Analysis Workflow

Caption: Integrated Workflow for Structural Verification.

-

IR First: Quickly confirm the presence of the key carbamate functional group.

-

MS Next: Verify the correct molecular weight.

-

NMR Last: Perform the detailed analysis of the molecular framework to confirm the precise arrangement of atoms and rule out isomers.

This sequential and complementary process ensures that each piece of data reinforces the others, leading to a highly trustworthy and definitive structural assignment.

Conclusion

The structural elucidation of tert-butyl 3,4-dimethylpiperazine-1-carboxylate is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The predictable and highly characteristic signals from the tert-butoxycarbonyl group in all three analytical methods—a sharp 9H singlet in ¹H NMR, carbonyl and quaternary carbons in ¹³C NMR, a strong C=O stretch in IR, and hallmark fragmentation patterns in MS—provide a robust set of anchors for analysis. By integrating these data points, researchers and drug development professionals can possess a high degree of confidence in the identity, purity, and structural integrity of this valuable synthetic intermediate, ensuring the quality and reliability of their subsequent research and development efforts.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link][7]

-

Supporting Information for relevant synthetic chemistry papers providing NMR data for similar Boc-protected piperidines and morpholines. (Note: A specific public source for the target compound was not available, so this reference represents typical data found in academic supporting information files). [Link][3]

-

NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link][8]

-

Kaser, A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. [Link][1]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link][2]

-

PubChem. tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link][9]

-

Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link][4]

-

Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society. [Link][5]

-

Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. rsc.org [rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 10822535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of tert-Butyl Dimethylpiperazine-1-carboxylates: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Isomeric Specificity

In the realm of drug discovery and development, the precise physicochemical properties of a molecule are paramount, dictating its behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide focuses on tert-butyl dimethylpiperazine-1-carboxylates, a class of heterocyclic compounds frequently employed as building blocks in medicinal chemistry. Our primary subject of inquiry is tert-butyl 3,4-dimethylpiperazine-1-carboxylate . However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific isomer. This notable absence of information for the 3,4-dimethyl substituted variant, when contrasted with its more readily available isomers, presents a unique challenge for researchers.

This guide, therefore, adopts a comparative and predictive approach. We will leverage the available data for the closely related and better-characterized isomers, namely tert-butyl cis-3,5-dimethylpiperazine-1-carboxylate and tert-butyl 3,3-dimethylpiperazine-1-carboxylate , to provide a scientifically grounded estimation of the physical properties of the 3,4-dimethyl isomer. By understanding the structure-property relationships within this isomeric series, researchers can make more informed decisions in their synthetic and developmental workflows.

Comparative Analysis of Isomeric Physical Properties

The positioning of the two methyl groups on the piperazine ring significantly influences the molecule's symmetry, polarity, and intermolecular interactions, which in turn dictate its physical properties. The table below summarizes the known and predicted properties of the relevant isomers.

| Property | tert-Butyl 3,4-dimethylpiperazine-1-carboxylate | tert-Butyl cis-3,5-dimethylpiperazine-1-carboxylate | tert-Butyl 3,3-dimethylpiperazine-1-carboxylate |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂[1] | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol | 214.30 g/mol [1] | 214.30 g/mol |

| CAS Number | Not readily available | 129779-30-2 (for 3S,5R) | 259808-67-8 |

| Melting Point | Predicted to be a low-melting solid or an oil | 66-69 °C (for 3S,5R) | Data not available |

| Boiling Point | Predicted to be >250 °C | 279.7 °C (Predicted) | Data not available |

| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water | Soluble in organic solvents | Soluble in organic solvents |

| Predicted State | Low-melting solid or viscous oil | Crystalline solid | Likely an oil or low-melting solid |

Expert Insights into Structure-Property Relationships:

The cis-3,5-dimethyl isomer possesses a higher degree of symmetry compared to the 3,4-dimethyl and 3,3-dimethyl isomers. This symmetry allows for more efficient packing in the crystal lattice, which is consistent with its reported melting point of 66-69 °C, indicating a solid state at room temperature.

The 3,3-dimethyl isomer, with its gem-dimethyl substitution, introduces significant steric hindrance around one of the nitrogen atoms. This disruption of symmetry and potential hindrance to intermolecular hydrogen bonding would likely result in a lower melting point, and it is predicted to be an oil or a low-melting solid.

For our target molecule, tert-butyl 3,4-dimethylpiperazine-1-carboxylate, the adjacent methyl groups will also disrupt the symmetry of the piperazine ring. The extent of this disruption is different from the 3,5- and 3,3-isomers. It is reasonable to predict that its melting point would be lower than the cis-3,5-dimethyl isomer and it may exist as a low-melting solid or a viscous oil at room temperature. The presence of the Boc-protecting group and the two methyl substituents will render all isomers readily soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol, with limited solubility in water.[]

General Synthetic Approach: Mono-Boc Protection of Diamines

The synthesis of tert-butyl dimethylpiperazine-1-carboxylates typically involves the selective mono-N-protection of the corresponding dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O).[3][4][5] Achieving mono-protection of a symmetric or asymmetric diamine can be challenging due to the potential for di-protection. A common strategy to favor mono-protection is the use of a limiting amount of the protecting agent or by performing the reaction at low temperatures.

Illustrative Synthetic Workflow:

Sources

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate safety and hazards information

An In-Depth Technical Guide to the Safety and Hazards of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the safety and potential hazards associated with tert-Butyl 3,4-dimethylpiperazine-1-carboxylate, a key building block in modern drug discovery and development. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document employs a precautionary approach, synthesizing data from structurally analogous piperazine derivatives to establish a robust framework for safe handling, storage, and emergency response. This guide is intended for researchers, chemists, and laboratory professionals engaged in the synthesis and application of this compound, offering field-proven insights into risk mitigation and experimental best practices.

Introduction and Scientific Context

tert-Butyl 3,4-dimethylpiperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity during multi-step sequences. The methyl groups at the 3 and 4 positions provide steric and electronic modifications that are valuable for tuning the pharmacological properties of derivative molecules.

Causality of Hazard Profile: The safety profile of this molecule is primarily dictated by two structural features:

-

The Piperazine Moiety: The free secondary amine on the piperazine ring imparts a basic character, which can lead to corrosive or irritant properties upon contact with skin, eyes, and mucous membranes. Similar piperazine derivatives are known to cause severe skin burns and eye damage[1].

-

The Boc Protecting Group: While generally stable, the Boc group can be cleaved under acidic conditions, which is a key step in its synthetic utility but also a consideration for incompatibility with certain reagents.

-

Thermal Decomposition: Like many organic nitrogen compounds, thermal decomposition can release toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[2][3].

Given the lack of specific toxicological data for tert-Butyl 3,4-dimethylpiperazine-1-carboxylate, this guide is built upon a conservative assessment of hazards reported for closely related, commercially available piperazine analogs. This approach ensures a high margin of safety for laboratory operations.

Hazard Identification and Classification

Based on analysis of analogous compounds, tert-Butyl 3,4-dimethylpiperazine-1-carboxylate should be treated as a hazardous substance. The anticipated GHS classifications are summarized below.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis from Analogous Compounds |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on multiple Boc-protected piperidine and piperazine derivatives[4][5]. |

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation | N,N'-Dimethylpiperazine is classified as causing severe skin burns[1]. Other Boc-piperazines are classified as skin irritants[6][7]. A conservative approach necessitates preparing for corrosive potential. |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage OR H319: Causes serious eye irritation | Piperazine derivatives are consistently cited as causing serious eye irritation or damage[1][4][6][7]. The potential for irreversible effects is high[1]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols is a common hazard for this class of compounds[4][5][7]. |

Signal Word: Danger

Anticipated Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A proactive and stringent approach to exposure control is mandatory when handling this compound. The following protocols are based on a synthesis of best practices for related hazardous chemicals[2][8][9].

3.1. Engineering Controls

-

Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols[3][4].

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations[2].

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[3].

3.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing contact and ensuring user safety.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133) and a face shield. | Due to the high risk of serious and potentially irreversible eye damage, both goggles and a face shield are required to protect against splashes and fine dust[1][2][3]. |

| Skin Protection | Flame-retardant lab coat and impervious gloves (Nitrile rubber inspected prior to use). | Handle with gloves and avoid all skin contact[9]. Promptly remove and wash contaminated clothing before reuse[4][10]. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is required if there is a risk of dust or aerosol generation outside of a fume hood[11]. | This is a secondary control measure; primary reliance should be on engineering controls like fume hoods. |

3.3. Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday[4][6][7].

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored[4][10].

-

Contaminated work clothing should not be allowed out of the workplace[6].

Experimental Workflow: Risk Assessment and Mitigation

A self-validating safety protocol requires a systematic risk assessment before any experiment begins. The following workflow diagram illustrates the decision-making process.

Caption: Risk Assessment Workflow for Handling the Target Compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[4][6][9].

-

Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture and CO₂, store under an inert atmosphere (e.g., Argon or Nitrogen)[1][9].

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids, which can cause violent reactions or cleavage of the Boc group[3][8].

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure or spill.

6.1. First Aid Measures

| Exposure Route | Action |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately if you feel unwell[1][6][7]. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a physician[1][5][6]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[1][6][11]. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately. Possible perforation of the stomach or esophagus should be investigated[3]. |

6.2. Spill Response Protocol

The following diagram outlines the logical steps for responding to a spill.

Caption: Step-by-Step Spill Response Workflow.

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal. Dispose of the contents and container to an approved waste disposal plant[6][7]. Do not allow the product to enter drains[3].

Conclusion

While tert-Butyl 3,4-dimethylpiperazine-1-carboxylate is a valuable synthetic intermediate, it must be handled with the respect afforded to a hazardous chemical. The potential for skin and eye damage, respiratory irritation, and harm upon ingestion necessitates strict adherence to engineering controls, personal protective equipment protocols, and safe work practices. By adopting the comprehensive guidelines outlined in this document—derived from a careful analysis of structurally related compounds—research and development professionals can mitigate risks and ensure a safe laboratory environment.

References

- Safety Data Sheet for 1-Boc-piperazine. (2012). Provided by Fisher Scientific.

- Safety Data Sheet for tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. (2024). CymitQuimica.

- Safety Data Sheet for tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. (2010). Fisher Scientific. Identifies acute toxicity (oral, dermal, inhalation) and incompatibility with strong oxidizing agents and acids.

- Safety Data Sheet for 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate. (N.D.). AK Scientific, Inc.

- Safety Data Sheet for 1-Boc-4-formyl piperidine. (2023). Biosynth.

-

PubChem Entry for tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. (2025). National Center for Biotechnology Information. Provides computed properties for a stereoisomer. URL: [Link]

-

PubChem Entry for tert-Butyl 3-methylpiperazine-1-carboxylate. (N.D.). National Center for Biotechnology Information. Provides computed properties for a related compound. URL: [Link]

- Safety Data Sheet for tert-Butyl 2,2-dimethylpiperazine-1-carboxylate. (N.D.). AK Scientific, Inc. Describes safe handling, storage, and personal protective equipment requirements.

- Safety Data Sheet for TruGrease FG AP 2. (2023). BioBlend.

- Safety Data Sheet for 2-Methylpyridine. (2025). Sigma-Aldrich. Outlines general storage conditions and emergency procedures for a hazardous amine.

- Safety Data Sheet for 3-Aminopropyltriethoxysilane. (2018). Co-Formula.

- Safety Data Sheet for a generic Boc-protected amine. (2024). Sigma-Aldrich. Details emergency procedures, including for ingestion and spills.

- Safety Data Sheet for tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2009). Fisher Scientific.

-

Toxicological Profile for Methyl tert-Butyl Ether (MTBE). (N.D.). Agency for Toxic Substances and Disease Registry (ATSDR). Provides general toxicological information on a related tert-butyl compound. URL: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. cfmats.com [cfmats.com]

- 10. bioblend.com [bioblend.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Literature review of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3,4-dimethylpiperazine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 3,4-dimethylpiperazine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from related structures and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its proposed synthesis, physicochemical properties, key chemical transformations, and its prospective role in the design of novel therapeutics.

The Strategic Importance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs spanning indications from antipsychotics to antivirals and anticancer agents.[1] Its prevalence stems from several advantageous properties:

-

Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, enhancing the aqueous solubility of drug candidates. This is a critical parameter for oral bioavailability and formulation.

-

Structural Versatility: The piperazine core offers two points for chemical modification, allowing for the creation of diverse molecular architectures and the fine-tuning of structure-activity relationships (SAR).

-

Pharmacokinetic Modulation: The piperazine moiety can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can also serve as a key pharmacophore, interacting with biological targets.[1]

The introduction of methyl groups onto the piperazine ring, as in the case of 3,4-dimethylpiperazine, provides an additional layer of control over a molecule's properties. These methyl groups can enhance metabolic stability by blocking sites of oxidation and can introduce chirality, which may be crucial for selective target engagement. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic strategies, enabling the selective functionalization of one nitrogen atom while the other is masked.

Proposed Synthesis of tert-Butyl 3,4-dimethylpiperazine-1-carboxylate

A practical synthetic route to tert-butyl 3,4-dimethylpiperazine-1-carboxylate would likely commence with the commercially available 3,4-dimethylpiperazine. This starting material exists as a mixture of cis and trans isomers, and the stereochemical outcome of the synthesis will depend on the isomeric composition of the starting material. The synthesis involves the protection of one of the secondary amine functionalities with a di-tert-butyl dicarbonate (Boc)₂O anhydride.

Experimental Protocol: Boc Protection of 3,4-dimethylpiperazine

Objective: To synthesize tert-butyl 3,4-dimethylpiperazine-1-carboxylate from 3,4-dimethylpiperazine.

Materials:

-

3,4-dimethylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylpiperazine (1 equivalent) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Boc Anhydride Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM dropwise at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 3,4-dimethylpiperazine-1-carboxylate.

-

Synthetic Workflow Diagram

Caption: Proposed synthesis of tert-butyl 3,4-dimethylpiperazine-1-carboxylate.

Physicochemical Properties

| Property | Value (for cis-3,5-dimethyl isomer) |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 41.6 Ų |

| CAS Number | 1152111-14-2 (for (3R,5S)-isomer) |

Reactivity and Key Chemical Transformations

The primary utility of tert-butyl 3,4-dimethylpiperazine-1-carboxylate in multi-step synthesis lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under a variety of conditions, allowing for selective functionalization of the free secondary amine. Subsequently, the Boc group can be removed to reveal the second nitrogen for further modification.

A. Deprotection of the Boc Group

The removal of the Boc protecting group is typically achieved under acidic conditions. This reaction is generally high-yielding and clean.